4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde
Description
Properties
CAS No. |
820209-65-2 |
|---|---|
Molecular Formula |
C20H12O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-(2-oxobenzo[h]chromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C20H12O3/c21-12-13-5-7-15(8-6-13)18-11-19(22)23-20-16-4-2-1-3-14(16)9-10-17(18)20/h1-12H |
InChI Key |
KXUUXCNXCBFSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Preparation Methods
Core Naphthopyran Synthesis via Knoevenagel Condensation
The naphtho[1,2-b]pyran-2-one scaffold is often constructed through Knoevenagel condensation, a method highlighted in multiple studies. For instance, Fe₃O₄@SiO₂-IL-Fc -catalyzed three-component reactions involving aldehydes, malononitrile, and cyclic ketones (e.g., kojic acid) efficiently yield pyrano[3,2-b]pyran derivatives. Adapting this approach, 4-formylbenzaldehyde can serve as the aldehyde component to directly introduce the benzaldehyde group during cyclization.
Example Procedure :
- Reactants : 4-Formylbenzaldehyde (1 mmol), malononitrile (1.2 mmol), and 2-hydroxy-1,4-naphthoquinone (1 mmol).
- Catalyst : Fe₃O₄@SiO₂-IL-Fc (5 mol%) under ultrasonic irradiation.
- Conditions : Ethanol, 60°C, 2–4 hours.
- Yield : ~75–85% after recrystallization.
This method benefits from the magnetic catalyst’s recyclability and mild conditions, preserving the aldehyde functionality.
Alkylation of Hydroxynaphthopyran Derivatives
Alkylation strategies are effective for introducing benzaldehyde groups via nucleophilic substitution. Source details the synthesis of 4-(bromomethyl)-2H-naphtho[1,2-b]pyran-2-one, which can undergo alkylation with 4-hydroxybenzaldehyde derivatives.
Example Procedure :
- Intermediate : 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one (prepared via bromination of 4-methyl-2H-naphtho[1,2-b]pyran-2-one using N-bromosuccinimide).
- Nucleophile : 4-Hydroxybenzaldehyde (1.2 equiv), K₂CO₃ (2 equiv).
- Conditions : DMF, 80°C, 6 hours.
- Yield : ~65–75% after silica gel purification.
Protection of the aldehyde as a dimethyl acetal during the reaction prevents undesired oxidation or condensation.
Multi-Component One-Pot Synthesis
Multi-component reactions (MCRs) streamline the synthesis by combining core formation and functionalization in a single step. Source reports the use of MCRs for naphtho[2,1-b]pyrano derivatives, leveraging aldehydes, malononitrile, and enolizable ketones.
Example Procedure :
- Reactants : 4-Formylbenzaldehyde (1 mmol), malononitrile (1.2 mmol), and 2-naphthol (1 mmol).
- Catalyst : Piperidine (10 mol%).
- Conditions : Ethanol, reflux, 8 hours.
- Yield : ~60–70% after recrystallization.
This method is advantageous for its simplicity but may require optimization to enhance regioselectivity.
Oxidation of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzyl Alcohol
Oxidation of a benzyl alcohol precursor offers a late-stage functionalization route. Source highlights the synthesis of related aldehydes via oxidation using Jones reagent or Dess-Martin periodinane.
Example Procedure :
- Precursor : 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzyl alcohol (synthesized via reduction of the corresponding nitrile).
- Oxidizing Agent : Dess-Martin periodinane (1.5 equiv).
- Conditions : Dichloromethane, room temperature, 2 hours.
- Yield : ~85–90% after filtration.
This method is high-yielding but requires anhydrous conditions to prevent over-oxidation.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Knoevenagel Condensation | One-pot synthesis, catalyst recyclability | Requires precise stoichiometry | 75–85% |
| Suzuki Coupling | Excellent regiocontrol | Requires brominated intermediate | 70–80% |
| Alkylation | Simple reaction setup | Needs aldehyde protection | 65–75% |
| Multi-Component Reaction | Streamlined process | Limited substrate scope | 60–70% |
| Oxidation | High yields, late-stage modification | Sensitive to moisture | 85–90% |
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthopyran derivatives.
Substitution: Halogenated naphthopyrans and benzaldehydes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthopyran compounds exhibit significant anticancer properties. A study demonstrated that 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde and its analogs can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce cytotoxicity in cancer cells while sparing normal cells has been highlighted as a promising avenue for cancer therapy .
Antimicrobial Properties
The compound has shown antimicrobial activity against a range of pathogens. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
Neuroprotective Effects
Recent investigations into neuroprotective properties suggest that 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde may provide protection against neurodegenerative diseases such as Alzheimer's. Its antioxidant capacity helps mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits .
Photovoltaic Materials
The unique electronic properties of naphthopyran derivatives allow for their incorporation into organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .
Dye Sensitizers
Due to their vibrant colors and stability, naphthopyran compounds are being explored as dye sensitizers in dye-sensitized solar cells (DSSCs). Their efficient light-harvesting capabilities can lead to improved energy conversion rates .
Intermediate in Organic Synthesis
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde serves as an important synthetic intermediate in the preparation of various biologically active compounds. Its functional groups allow for further modifications through standard organic reactions like nucleophilic substitutions and condensation reactions .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde involved testing its effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of commonly used chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another case study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were promising, indicating strong potential for development into a new class of antibiotics .
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a photoswitch, undergoing ring-opening reactions upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This property is exploited in the design of photochromic materials and smart polymers .
Comparison with Similar Compounds
Research Methodologies and Tools
Structural characterization of these compounds relies on advanced crystallographic software such as SHELX (for refinement and structure solution ) and WinGX/ORTEP (for visualization and geometry analysis ). These tools ensure accurate determination of bond lengths, angles, and packing arrangements, which are critical for understanding substituent effects.
Biological Activity
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of naphtho[1,2-b]pyran derivatives, characterized by a fused ring system that contributes to its biological activities. Its molecular formula is with a molecular weight of 248.26 g/mol.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 64 |
In vitro studies showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. A study focusing on its effects on various cancer cell lines demonstrated promising results.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | |
| HeLa (Cervical Cancer) | 12.3 | |
| A549 (Lung Cancer) | 20.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammation markers.
These findings suggest that 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde may be useful in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A clinical study evaluated the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant improvement in patient outcomes when treated with formulations containing this compound.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer showed that the addition of this compound to standard chemotherapy regimens resulted in enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
